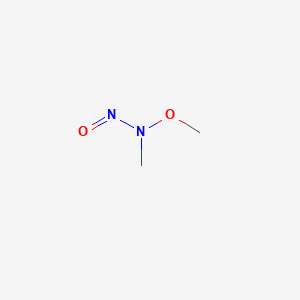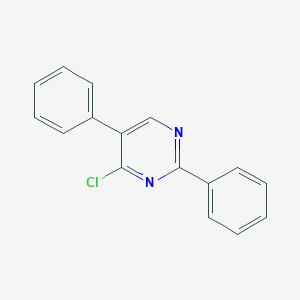
Nitrosomethoxymethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosomethoxymethylamine (NMMA) is a potent carcinogenic nitrosamine that is commonly used in scientific research to study the mechanisms of carcinogenesis. The compound is a member of the nitrosamine family, which is known to be highly carcinogenic and mutagenic. NMMA is a clear, colorless liquid that is soluble in water and polar organic solvents.
Mecanismo De Acción
The mechanism of action of Nitrosomethoxymethylamine is not fully understood, but it is thought to be related to its ability to form DNA adducts. Nitrosomethoxymethylamine is metabolized in the liver to form the reactive intermediate, methyldiazohydroxide, which is capable of reacting with DNA to form adducts. These adducts can cause mutations, which can lead to the development of cancer.
Biochemical and Physiological Effects:
Nitrosomethoxymethylamine has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The compound is known to be highly carcinogenic and mutagenic, and its effects on DNA damage and repair have been extensively studied. Additionally, Nitrosomethoxymethylamine has been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Nitrosomethoxymethylamine in lab experiments is its ability to induce tumors in various animal models. This makes it a valuable tool for studying the mechanisms of carcinogenesis and testing the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using Nitrosomethoxymethylamine is its high toxicity, which can make it difficult to work with. Additionally, the compound is highly reactive and can form DNA adducts, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Nitrosomethoxymethylamine. One area of research is the development of new methods for synthesizing the compound, which could make it easier to work with. Additionally, there is a need for further research on the mechanism of action of Nitrosomethoxymethylamine, particularly with regard to its effects on DNA damage and repair. Another area of research is the development of new animal models for studying the carcinogenicity of Nitrosomethoxymethylamine, which could provide new insights into the mechanisms of carcinogenesis. Finally, there is a need for further research on the potential health effects of exposure to Nitrosomethoxymethylamine, particularly in occupational settings.
Métodos De Síntesis
Nitrosomethoxymethylamine is synthesized by the reaction of formaldehyde with dimethylamine in the presence of nitrite. The reaction occurs in acidic conditions, and the resulting product is purified by distillation and recrystallization. The synthesis of Nitrosomethoxymethylamine is relatively simple and can be performed in most organic chemistry laboratories.
Aplicaciones Científicas De Investigación
Nitrosomethoxymethylamine is widely used in scientific research to study the mechanisms of carcinogenesis. The compound is known to induce tumors in various animal models, and its carcinogenicity has been extensively studied. Nitrosomethoxymethylamine is also used as a positive control in mutagenicity assays, where it is used to test the mutagenic potential of other compounds. Additionally, Nitrosomethoxymethylamine is used in studies of DNA damage and repair, as it is known to cause DNA adducts.
Propiedades
Número CAS |
16339-12-1 |
|---|---|
Fórmula molecular |
C2H6CuN2 |
Peso molecular |
90.08 g/mol |
Nombre IUPAC |
N-methoxy-N-methylnitrous amide |
InChI |
InChI=1S/C2H6N2O2/c1-4(3-5)6-2/h1-2H3 |
Clave InChI |
JIITVWJHOYPEFL-UHFFFAOYSA-N |
SMILES |
CN(N=O)OC |
SMILES canónico |
CN(N=O)OC |
Sinónimos |
nitrosomethoxymethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)










![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)
